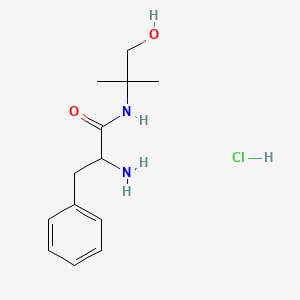

2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide hydrochloride

Übersicht

Beschreibung

AN-7 is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of nitroaromatic compounds, which have been shown to exhibit a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects1.

Synthesis Method

AN-7 can be synthesized through a multi-step process that involves the reaction of 3,5-dinitrobenzoyl chloride with tert-butylamine to form the intermediate tert-butyl 3,5-dinitrobenzamide. This intermediate is then reacted with hydroxylamine hydrochloride to yield AN-71.

Scientific Research Application

AN-7 has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It exhibits potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells1.

Wissenschaftliche Forschungsanwendungen

Metabolism and Hemoglobin Adduct Formation

Acrylamide (AM), a component structurally similar to 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide hydrochloride, has been studied extensively for its metabolic pathways in humans. The metabolism of AM following oral administration reveals that about 86% of urinary metabolites are derived from glutathione (GSH) conjugation. This process leads to the excretion of metabolites such as N-acetyl-S-(3-amino-3-oxopropyl)cysteine and its S-oxide, among others. Furthermore, this study highlights the formation of hemoglobin adducts like N-(2-carbamoylethyl)valine (AAVal) and N-(2-carbamoyl-2-hydroxyethyl)valine (GAVal), which vary depending on the route of administration (oral or dermal) (Fennell et al., 2005).

Metabolites Identification and Characterization

The metabolites of L-735,524, a compound similar in structure to 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide hydrochloride, were identified in human urine. Significant metabolites were isolated and characterized, revealing various metabolic pathways such as glucuronidation, N-oxidation, para-hydroxylation, and N-depyridomethylation. The identification of these pathways and metabolites aids in understanding the metabolism of similar compounds (Balani et al., 1995).

Pharmacokinetics and Drug Efficacy

Pharmacokinetic Studies

Research on KW-5805, a compound with structural similarities to 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide hydrochloride, evaluated its pharmacokinetics in humans. The study assessed the tolerability and pharmacokinetics of single oral doses ranging from 2.5 to 320 mg. The findings indicated variable maximum concentrations in plasma and a wide range of half-lives of elimination, providing insights into the absorption, distribution, metabolism, and excretion of similar compounds (Uckert et al., 1989).

Efficacy in Clinical Trials

The efficacy and tolerance of terfenadine, another compound with structural similarities, were investigated in controlled clinical trials. The incidence of CNS depression and other side effects were comparable to placebo, and the drug exhibited a lack of sedative effects. These findings suggest the potential of 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide hydrochloride for safe usage in medical applications, provided its pharmacological profile is similar (Barlow Jl et al., 1982).

Eigenschaften

IUPAC Name |

2-amino-N-(1-hydroxy-2-methylpropan-2-yl)-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2.ClH/c1-13(2,9-16)15-12(17)11(14)8-10-6-4-3-5-7-10;/h3-7,11,16H,8-9,14H2,1-2H3,(H,15,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBXQFXOXWORGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C(CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid](/img/structure/B1525093.png)

![4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid](/img/structure/B1525096.png)

![1-[6-(Morpholin-4-yl)pyrimidin-4-yl]piperidin-3-amine](/img/structure/B1525105.png)